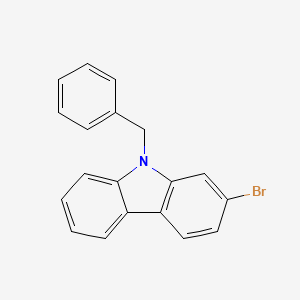

9-benzyl-2-bromo-9H-carbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-benzyl-2-bromocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c20-15-10-11-17-16-8-4-5-9-18(16)21(19(17)12-15)13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHNUHBRWXASFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-benzyl-2-bromo-9H-carbazole: Synthesis, Properties, and Applications in Modern Organic Electronics

Introduction

9-benzyl-2-bromo-9H-carbazole is a pivotal intermediate compound in the fields of materials science and organic chemistry. Structurally, it is a derivative of carbazole, a robust, nitrogen-containing heterocyclic aromatic compound known for its excellent thermal stability and charge-transporting properties.[1][2] The strategic placement of a benzyl group on the nitrogen atom (position 9) and a bromine atom at position 2 creates a molecule with uniquely tailored properties. The bulky benzyl group enhances solubility and influences the morphological stability of thin films, while the bromine atom provides a reactive site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3]

This combination makes this compound an indispensable building block for the synthesis of high-performance organic semiconductors.[4][5] These advanced materials are at the heart of next-generation electronic devices, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6][7] This guide provides a comprehensive overview of its synthesis, characterization, and core applications, offering field-proven insights for researchers and development professionals.

Physicochemical and Spectroscopic Data

Accurate characterization is the cornerstone of reproducible scientific research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₄BrN | [8][9] |

| Molecular Weight | 336.23 g/mol | [6][8] |

| CAS Number | 1060737-11-7 / 1401863-51-1 | [8] |

| Appearance | White to off-white crystalline powder | [6][8] |

| Melting Point | ~135 °C | [8] |

| Purity | ≥ 98% (Typically by GC or HPLC) | [6][8] |

Nuclear Magnetic Resonance (NMR) Characterization: NMR spectroscopy is the definitive method for structural confirmation. For this compound, the expected ¹H NMR spectrum (in CDCl₃) would feature:

-

Aromatic Protons (Carbazole & Benzyl): A complex multiplet pattern between ~7.1 and 8.1 ppm.

-

Benzylic Protons (-CH₂-): A characteristic singlet at approximately 5.5 ppm, integrating to 2H. The presence of this peak is a strong indicator of successful N-benzylation.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.[10]

Synthesis and Purification: A Validated Protocol

The most reliable and common method for preparing this compound is through the direct N-alkylation of its precursor, 2-bromo-9H-carbazole.[9][11] This reaction proceeds via a classic nucleophilic substitution (Sₙ2) mechanism.

Reaction Causality and Component Roles

-

2-bromo-9H-carbazole (Starting Material): The carbazole N-H proton is weakly acidic (pKa ~17) and can be removed by a suitable base.[1][12]

-

Base (e.g., KOH, K₂CO₃, NaH): The function of the base is to deprotonate the carbazole nitrogen, generating the nucleophilic carbazolide anion. The choice of base dictates the reaction conditions; strong bases like NaH allow for lower reaction temperatures, while weaker bases like K₂CO₃ may require heating and/or a phase-transfer catalyst.[13]

-

Benzyl Bromide/Chloride (Alkylating Agent): This electrophile is attacked by the carbazolide anion, forming the new N-C bond. Benzyl bromide is generally more reactive than benzyl chloride.

-

Solvent (e.g., DMF, DMSO, Acetone): A polar aprotic solvent is required to dissolve the reactants and stabilize the anionic intermediate without interfering with the reaction.

-

Phase-Transfer Catalyst (e.g., TBAB) (Optional): When using a solid base like K₂CO₃ in a solvent where it is not fully soluble, a catalyst like tetrabutylammonium bromide (TBAB) can be used to shuttle the anion between phases, accelerating the reaction.[13]

Sources

- 1. ossila.com [ossila.com]

- 2. oled-intermediates.com [oled-intermediates.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labproinc.com [labproinc.com]

- 9. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. 9-Benzyl-3-bromo-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Bromo-9H-carbazole | C12H8BrN | CID 12717089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

9-benzyl-2-bromo-9H-carbazole chemical structure

An In-depth Technical Guide to 9-benzyl-2-bromo-9H-carbazole: Synthesis, Characterization, and Applications

Introduction

This compound is a synthetic derivative of carbazole, a tricyclic heteroaromatic compound. The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic and photophysical properties.[1] The introduction of a benzyl group at the N9 position enhances solubility and modifies charge-transport properties, while the bromine atom at the C2 position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions.

This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, characterization data, key applications, and essential safety procedures. The focus is on providing practical, field-proven insights to empower its effective use in the laboratory.

Molecular Structure and Physicochemical Properties

The core of the molecule is the planar carbazole ring system. A benzyl group is attached to the nitrogen atom (position 9), and a bromine atom is substituted at position 2 of the carbazole skeleton.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 1401863-51-1 | [2] |

| Molecular Formula | C₁₉H₁₄BrN | [2] |

| Molecular Weight | 336.23 g/mol | [2] |

| Appearance | White Solid | [2] |

| Melting Point | 135 °C | [2] |

| Purity | Min. 98.0% | [2] |

Synthesis and Purification

The most reliable and common method for preparing this compound is through the direct N-alkylation of its precursor, 2-bromo-9H-carbazole. This reaction involves the deprotonation of the carbazole nitrogen followed by a nucleophilic attack on a benzyl halide. This general strategy is well-established for the N-alkylation of various carbazole derivatives.[3][4]

Caption: General Synthesis Scheme for N-alkylation of 2-bromo-9H-carbazole.

Experimental Protocol: N-alkylation

This protocol describes a robust, scalable method for the synthesis of this compound. The choice of a strong base like sodium hydride (NaH) ensures complete deprotonation of the carbazole nitrogen, which has a pKa of approximately 17, leading to high reaction efficiency. Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively solvates the resulting carbazolide anion.

Materials:

-

2-bromo-9H-carbazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Add 2-bromo-9H-carbazole to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

-

Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes.

-

Dissolution: Add anhydrous DMF to dissolve the starting material completely.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium carbazolide salt is often indicated by a color change.

-

Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide dropwise via the dropping funnel over 20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential. The expected data provides a benchmark for experimental validation.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the carbazole and benzyl rings (typically in the δ 7.0-8.5 ppm range). A characteristic singlet for the benzylic methylene (-CH₂-) protons will appear further upfield (typically δ 5.0-5.5 ppm). The integration of these signals should match the 14 protons in the structure. |

| ¹³C NMR | Resonances for all 19 carbon atoms. The benzylic carbon will appear around 45-50 ppm, while the aromatic carbons will be in the δ 110-145 ppm range. The carbon attached to the bromine will be shifted accordingly. |

| FT-IR (ATR) | Characteristic peaks for C-H stretching of aromatic rings (~3050 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹ and ~1450 cm⁻¹), and C-N stretching (~1330 cm⁻¹). The C-Br stretch will appear in the fingerprint region. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ and/or [M+H]⁺ should be observed at m/z ≈ 335.0 and 337.0 with a characteristic isotopic pattern (~1:1 ratio) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the two distinct functionalization points: the nitrogen atom and the C2-bromo position.

Organic Electronics and Materials Science

The carbazole moiety is an excellent hole-transporting material due to its electron-rich nature.[5] The 2-bromo position is a prime site for introducing other functional groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the synthesis of:

-

OLED Emitters: Creating complex conjugated molecules for use as hosts or emitters in Organic Light-Emitting Diodes (OLEDs).[5]

-

Organic Photovoltaics (OPVs): Building donor-acceptor polymers and small molecules for use in the active layer of organic solar cells.

-

Perovskite Solar Cells: Designing novel hole-transport layers (HTLs) to improve the efficiency and stability of perovskite devices.

Drug Discovery and Medicinal Chemistry

The carbazole scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][6] this compound serves as a versatile building block to:

-

Develop Novel Anticancer Agents: The bromo-position can be used to link the carbazole core to other pharmacophores, creating hybrid molecules with enhanced potency.[7]

-

Synthesize Enzyme Inhibitors: The carbazole structure can be tailored to fit into the active sites of specific enzymes. For example, carbazole derivatives have been investigated as Zika virus (ZIKV) protease inhibitors.[1]

-

Create CNS-Active Agents: The lipophilic nature of the carbazole system allows for good blood-brain barrier penetration, making it a target for developing neuroprotective agents.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

General Hazards: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[9][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and strong bases.[8]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important chemical intermediate whose value lies in its synthetic versatility. The combination of a protected nitrogen and a reactive bromine handle makes it an ideal starting point for constructing complex molecular architectures. For scientists in drug discovery and materials science, a thorough understanding of its synthesis, properties, and reactivity is key to unlocking its potential in developing next-generation therapeutics and advanced electronic materials.

References

-

This compound, 1G - B5460-1G . Lab Pro.

-

Supporting Information for Publications . The Royal Society of Chemistry.

-

9-Benzyl-3-bromo-9H-carbazole . PubMed Central, National Institutes of Health.

-

9-Benzyl-3-bromo-9H-carbazole . ResearchGate.

-

2-(2-Bromophenyl)-9-phenyl-9H-carbazole: A Versatile Building Block for Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD.

-

Material Safety Data Sheet for 9H-Carbazole . Fisher Scientific.

-

Safety Data Sheet for Carbazole . Fisher Scientific.

-

9-Benzyl-3-bromo-9H-carbazole . PubMed, National Institutes of Health.

-

This compound . Acros Pharmatech.

-

2-Bromo-9H-carbazole | 3652-90-2 . Sigma-Aldrich.

-

The synthesis of 9-benzyl-9H-carbazole (BzCz) . ResearchGate.

-

Safety Data Sheet for 2-Bromo-9-(2-naphthyl)-9H-carbazole . Tokyo Chemical Industry.

-

Safety Data Sheet for Carbazole (UK) . Fisher Scientific.

-

Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition . ACG Publications.

-

A review on the biological potentials of carbazole and its derived products . Beni-Suef University Journal of Basic and Applied Sciences.

-

2-Bromo-9H-carbazole . PubChem, National Institutes of Health.

-

2-Bromo-9H-carbazole | 2-Bromocarbazole | CAS 3652-90-2 . Ossila.

-

9-Benzyl-9H-carbazole . ResearchGate.

-

Synthesis of new 9H-Carbazole derivatives . ResearchGate.

-

9-Benzyl-9H-carbazole . PubMed, National Institutes of Health.

-

Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents . National Institutes of Health.

Sources

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. labproinc.com [labproinc.com]

- 3. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-Benzyl-3-bromo-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.de [fishersci.de]

- 11. uprm.edu [uprm.edu]

An In-depth Technical Guide to the Physical Properties of 9-benzyl-2-bromo-9H-carbazole

Abstract

This technical guide provides a comprehensive analysis of the known and projected physical properties of 9-benzyl-2-bromo-9H-carbazole (CAS No. 1401863-51-1). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data with established scientific principles to offer a robust framework for understanding and utilizing this compound. While peer-reviewed data on this specific isomer is limited, this guide leverages extensive information on the closely related 3-bromo isomer and general carbazole chemistry to provide expert insights into its characterization. The narrative explains the causality behind experimental choices and establishes self-validating systems for property analysis. All discussions are grounded in authoritative sources to ensure scientific integrity.

Introduction: The Scientific Imperative

The carbazole moiety is a cornerstone in modern organic chemistry, renowned for its unique electronic and photophysical properties.[1] Its rigid, electron-rich tricyclic structure makes it an exceptional building block for materials in organic electronics, such as organic light-emitting diodes (OLEDs), and a valuable scaffold in medicinal chemistry.[2][3] The introduction of a benzyl group at the N9 position enhances solubility and influences molecular packing, while bromine substitution provides a reactive handle for further functionalization through cross-coupling reactions, making N-benzylated bromo-carbazoles highly versatile intermediates.

This guide focuses specifically on this compound, a compound of interest for creating advanced materials and complex pharmaceutical agents. Understanding its fundamental physical properties—such as melting point, solubility, thermal stability, and crystal structure—is not merely an academic exercise. These parameters govern the material's processability, stability, and ultimately, its performance in a device or its bioavailability in a physiological system. This document serves as a technical resource, detailing not just what is known, but also providing the methodological blueprint for a comprehensive characterization of this promising molecule.

Core Physical and Chemical Identifiers

The foundational data for this compound is primarily available from commercial suppliers. While this information awaits broader confirmation in peer-reviewed literature, it provides a consistent starting point for any experimental investigation.

| Property | Value | Source(s) |

| CAS Number | 1401863-51-1 | [4][5][6] |

| Molecular Formula | C₁₉H₁₄BrN | [4][5] |

| Molecular Weight | 336.23 g/mol | [4][5] |

| Physical State | Solid, White Powder | [4] |

| Melting Point | 135 °C | [4][6] |

| Purity (Typical) | ≥ 98.0% (by GC) | [4] |

For comparative context, the well-characterized isomer, 9-benzyl-3-bromo-9H-carbazole, exhibits a melting point in the range of 116-120 °C.[7] The difference in melting points, with the 2-bromo isomer being higher, likely arises from distinct crystal packing arrangements influenced by the position of the bromine atom.

Structural and Crystallographic Properties

A definitive understanding of a molecule's physical properties is rooted in its three-dimensional structure. While the crystal structure of this compound has not been publicly reported, we can infer a likely experimental approach and expected outcomes based on the analysis of its 3-bromo isomer.[8][9]

Proposed Experimental Protocol for Single-Crystal X-ray Diffraction

The primary technique for elucidating the solid-state structure is single-crystal X-ray diffraction. The causality for pursuing this method is that it provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, which are critical for rationalizing bulk properties like melting point and solubility.

Step-by-Step Methodology:

-

Crystal Growth (Self-Validating System):

-

Rationale: The goal is to obtain single crystals of sufficient size and quality. Slow evaporation is a reliable method for molecules of this type. The choice of solvent is critical; a binary solvent system often yields superior crystals by allowing for fine-tuning of the evaporation rate and solubility.

-

Procedure:

-

Dissolve 30-50 mg of this compound in a minimal amount of a suitable solvent mixture. Based on protocols for the 3-bromo isomer, a mixture of chloroform and ethanol (e.g., 1:1 v/v) is a logical starting point.[8][9]

-

Loosely cap the vial to allow for slow evaporation of the solvents at room temperature over several days to weeks.

-

Monitor the vial for the formation of well-defined, colorless block-like crystals. The formation of clear, facetted solids is an indicator of a successful crystallization.

-

-

-

Data Collection and Structure Refinement:

-

Rationale: A modern diffractometer is used to measure the diffraction pattern of the crystal, from which the electron density map and ultimately the molecular structure are calculated.

-

Procedure:

-

Mount a suitable single crystal on a diffractometer (e.g., a Rigaku or Bruker model equipped with Mo Kα radiation).[8]

-

Collect diffraction data at a low temperature (e.g., 113 K) to minimize thermal vibrations and obtain a more precise structure.[8]

-

Process the data and solve the structure using standard software packages like SHELXS and refine it with SHELXL.[8]

-

-

Expected Structural Features

Based on the known structure of the 3-bromo isomer and other N-benzyl carbazoles, we can anticipate the following key features:

-

Planar Carbazole Core: The tricyclic carbazole system will be essentially planar.[8]

-

Orthogonal Benzyl Group: The benzyl group's phenyl ring is expected to be oriented nearly perpendicular to the plane of the carbazole moiety, with a dihedral angle likely in the range of 85-90°.[8][10] This conformation minimizes steric hindrance.

-

Intermolecular Interactions: The crystal packing will likely be dominated by van der Waals forces and potentially weak C-H···π interactions. The position of the bromine atom will influence close contacts between adjacent molecules.

The following diagram illustrates the logical workflow for structural elucidation.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Spectroscopic and Thermal Properties

Spectroscopic and thermal analyses provide a fingerprint of the molecule and quantify its stability.

Spectroscopic Characterization

A full spectroscopic workup is essential for confirming the identity and purity of the compound.

Proposed Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: ¹H and ¹³C NMR are indispensable for confirming the molecular structure in solution. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule's connectivity.

-

Methodology: Dissolve ~10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra on a 300 MHz or higher spectrometer.[11]

-

Expected Results: The ¹H NMR spectrum should show distinct signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the phenyl ring) and complex aromatic signals for the seven protons on the carbazole core. The ¹³C NMR spectrum will likewise show the corresponding carbon resonances.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Rationale: FT-IR identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

-

Methodology: Analyze the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[12]

-

Expected Results: The spectrum will be dominated by C-H and C=C stretching vibrations from the aromatic rings. The absence of an N-H stretch (typically ~3400 cm⁻¹) will confirm the N9-substitution.

-

-

UV-Visible Spectroscopy:

-

Rationale: This technique probes the electronic transitions within the molecule and is fundamental to understanding its photophysical properties, which is crucial for applications in OLEDs.

-

Methodology: Dissolve the compound in a UV-transparent solvent (e.g., dichloromethane or THF) and record the absorption spectrum.[1]

-

Expected Results: The spectrum should exhibit absorption bands characteristic of the carbazole chromophore, typically in the 250-350 nm range, corresponding to π-π* transitions.

-

Thermal Stability Analysis

Proposed Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Rationale: DSC is a critical technique for determining the melting point with high precision and for identifying other thermal events like phase transitions or decomposition. It provides a quantitative measure of the material's thermal stability.[2][12]

-

Methodology:

-

Accurately weigh a small amount of the sample (3-5 mg) into an aluminum DSC pan.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature.

-

-

Expected Results: The DSC thermogram should show a sharp endothermic peak corresponding to the melting point, which should align with the value of 135 °C reported by suppliers.[4] The absence of significant exothermic events shortly after the melt indicates good thermal stability in that temperature range.

The logical flow for a comprehensive characterization is outlined below.

Caption: Integrated workflow for the physical characterization of the target compound.

Solubility Profile

The solubility of this compound is a critical parameter for its synthesis, purification (recrystallization), and processing (e.g., solution-based device fabrication). While quantitative data is not available, a qualitative assessment can be made based on its structure.

-

Expected Solubility: The molecule is nonpolar. It is expected to be readily soluble in common chlorinated solvents (dichloromethane, chloroform), aromatic solvents (toluene), and ethers (tetrahydrofuran). It will likely have limited solubility in polar protic solvents like ethanol and methanol and will be insoluble in water.

Proposed Experimental Protocol for Solubility Determination:

-

Rationale: To provide a semi-quantitative measure of solubility for practical laboratory use.

-

Methodology:

-

To a series of vials, add a fixed amount of the compound (e.g., 10 mg).

-

Add a measured volume (e.g., 1 mL) of various solvents (e.g., Toluene, THF, Dichloromethane, Acetone, Ethanol, Water) to each vial.

-

Agitate the vials at room temperature for a set period.

-

Visually classify the solubility as 'Soluble', 'Partially Soluble', or 'Insoluble'. For 'Soluble' samples, incrementally add more solute until saturation is observed to estimate the solubility limit.

-

Conclusion and Future Work

This compound is a promising molecular building block whose physical properties are central to its application in advanced materials and pharmaceuticals. This guide has consolidated the available data, primarily from commercial sources, which indicates it is a white solid with a melting point of 135 °C. By drawing authoritative parallels with its well-studied 3-bromo isomer and outlining a comprehensive suite of standard characterization techniques—including single-crystal X-ray diffraction, NMR, FT-IR, UV-Vis, and DSC—we have established a clear and scientifically rigorous path for a full and validated investigation of its properties.

Future research should focus on executing the experimental protocols detailed herein and publishing the results in peer-reviewed journals. This will provide the scientific community with the validated crystallographic, spectroscopic, and thermal data needed to confidently integrate this versatile compound into future technological and medicinal innovations.

References

A complete list of sources cited within this document is provided below for verification and further reading.

-

2-benzyl-1-bromo-9H-carbazole | C19H14BrN | CID 175592029 - PubChem . National Center for Biotechnology Information. [Link]

-

1401863-51-1 | MFCD30469064 | this compound | AA Blocks . AA Blocks. [Link]

-

This compound >98.0%(GC)(N) 5g - Laboratoriumdiscounter . Laboratoriumdiscounter.nl. [Link]

-

Preparation and property analysis of antioxidant of carbazole derivatives - PMC . National Center for Biotechnology Information. [Link]

-

Plz help in identifying the compound? - ResearchGate . ResearchGate. [Link]

-

9-Benzyl-3-bromo-9H-carbazole - PMC . National Center for Biotechnology Information. [Link]

-

This compound - Acros Pharmatech . Acros Pharmatech. [Link]

-

Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents . Taylor & Francis Online. [Link]

-

(PDF) 9-Benzyl-3-bromo-9H-carbazole - ResearchGate . ResearchGate. [Link]

-

Preparation and Property Analysis of Antioxidant of Carbazole Derivatives - ResearchGate . ResearchGate. [Link]

-

Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - MDPI . MDPI. [Link]

-

Experimental and theoretical study of a new carbazole derivative having terminal benzimidazole rings - PubMed . National Center for Biotechnology Information. [Link]

-

9-Benzyl-3-bromo-9H-carbazole - PubMed . National Center for Biotechnology Information. [Link]

-

CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES - IJRPC . International Journal of Research in Pharmacy and Chemistry. [Link]

-

Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide . Journal of the Chinese Chemical Society. [Link]

-

CID 139078873 | C38H30N2 - PubChem . National Center for Biotechnology Information. [Link]

-

9-Benzyl-3-bromo-9H-carbazole 98.0+%, TCI America™ | Fisher Scientific . Fisher Scientific. [Link]

-

9-Benzyl-3-bromo-9H-carbazole - Heterocyclic Compounds - Crysdot LLC. Crysdot LLC. [Link]

Sources

- 1. Experimental and theoretical study of a new carbazole derivative having terminal benzimidazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. labproinc.com [labproinc.com]

- 5. aablocks.com [aablocks.com]

- 6. This compound >98.0%(GC)(N) 5g - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]

- 7. chemimpex.com [chemimpex.com]

- 8. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CID 139078873 | C38H30N2 | CID 139078873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 9-benzyl-2-bromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 9-benzyl-2-bromo-9H-carbazole, a key intermediate in the development of advanced functional materials. Carbazole derivatives are integral to the fields of organic electronics and medicinal chemistry, owing to their unique photophysical and electronic characteristics. This document details the strategic importance of the 9-benzyl and 2-bromo substitutions on the carbazole core, offering insights into the molecule's utility as a versatile building block. Detailed experimental protocols for its synthesis and subsequent functionalization via palladium-catalyzed cross-coupling reactions are presented, grounded in established chemical principles. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel carbazole-based materials for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmacological scaffolds.

Introduction: The Strategic Importance of the Carbazole Scaffold

The carbazole moiety, a tricyclic aromatic heterocycle, is a privileged structure in materials science and medicinal chemistry. Its rigid, planar structure and electron-rich nature confer excellent thermal stability and hole-transporting capabilities, making it a cornerstone for the development of organic semiconductors.[1][2] The nitrogen atom at the 9-position and the aromatic carbons offer multiple sites for functionalization, allowing for the fine-tuning of its electronic and photophysical properties.

The subject of this guide, this compound, is a strategically designed intermediate. The benzyl group at the N-9 position enhances solubility and influences the solid-state packing of derived materials, which is crucial for device performance in organic electronics. The bromine atom at the C-2 position serves as a versatile synthetic handle for introducing a wide array of functional groups through modern cross-coupling methodologies. This substitution pattern makes it a valuable precursor for creating complex molecules with tailored properties for specific applications, ranging from hole-transport materials in perovskite solar cells to emissive components in OLEDs.[1][3]

Physicochemical Properties

The inherent properties of this compound dictate its handling, reactivity, and suitability for various applications. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₄BrN | [4] |

| Molecular Weight | 336.23 g/mol | [4] |

| CAS Number | 1401863-51-1 | |

| Appearance | White solid | |

| Melting Point | 135 °C | |

| Purity | Min. 98.0% (GC) | |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and tetrahydrofuran. |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the N-alkylation of 2-bromo-9H-carbazole with a benzyl halide. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated carbazole nitrogen attacks the electrophilic benzylic carbon.

Causality Behind Experimental Choices

The choice of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is critical to quantitatively deprotonate the relatively acidic N-H proton of the carbazole (pKa ≈ 16-17 in DMSO). This generates the carbazolide anion, a potent nucleophile. An aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is employed to dissolve the reactants and facilitate the SN2 reaction pathway while minimizing side reactions. The reaction is typically conducted under an inert atmosphere to prevent quenching of the strong base by atmospheric moisture.

Detailed Experimental Protocol: N-Benzylation of 2-bromo-9H-carbazole

Materials:

-

2-bromo-9H-carbazole

-

Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

-

Benzyl bromide or benzyl chloride

-

Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromo-9H-carbazole (1.0 eq).

-

Add anhydrous DMF (or THF) to dissolve the starting material.

-

Under a gentle stream of nitrogen, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

-

Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution will contain the sodium salt of 2-bromo-9H-carbazole.

-

Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel to afford this compound as a white solid.

Sources

- 1. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

9-benzyl-2-bromo-9H-carbazole molecular weight and formula

An In-Depth Technical Guide to 9-benzyl-2-bromo-9H-carbazole

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated derivative of N-benzylated carbazole. Carbazoles are a significant class of nitrogen-containing heterocyclic aromatic compounds, prized for their unique electronic and photophysical properties.[1][2] The introduction of a benzyl group at the N9 position and a bromine atom at the C2 position creates a versatile molecular scaffold. This document details the fundamental physicochemical properties, a validated synthesis protocol, characterization methodologies, and the potential applications of this compound in materials science and pharmaceutical research. The content is intended for researchers, chemists, and professionals in drug development and organic electronics.

Core Molecular Profile

This compound is a solid, white crystalline compound at room temperature.[3] The core structure consists of a tricyclic carbazole system, functionalized with a benzyl group on the nitrogen atom and a bromine atom on one of the benzene rings. This structure provides a foundation for further chemical modification, making it a valuable intermediate in organic synthesis.

Molecular Structure

The chemical structure combines the rigid, planar carbazole moiety with a flexible benzyl group. The bromine atom acts as a reactive handle for cross-coupling reactions, enabling the synthesis of more complex molecules.

Caption: Molecular Structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₄BrN | [3][4] |

| Molecular Weight | 336.23 g/mol | [3][5] |

| CAS Number | 1401863-51-1 | [3] |

| Appearance | White solid / powder | [3] |

| Melting Point | 135 °C | [3] |

| Purity | ≥98.0% (GC) | [3][5] |

Synthesis Protocol

The synthesis of this compound is typically achieved via a direct N-alkylation reaction. This method is widely used for functionalizing the nitrogen atom of carbazole and its derivatives.[6][7][8] The protocol involves the reaction of 2-bromo-9H-carbazole with a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

Rationale of Experimental Choices

-

Starting Material : 2-Bromo-9H-carbazole is selected as the precursor because the C2 position is a common site for modification in the development of materials for organic electronics.[9]

-

Base : A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the carbazole nitrogen, forming a nucleophilic carbazolide anion. This anion then readily attacks the electrophilic benzyl halide.

-

Solvent : A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

Step-by-Step Methodology

-

Preparation : To a solution of 2-bromo-9H-carbazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).

-

Reaction Initiation : Stir the mixture at room temperature for 30 minutes to ensure the formation of the carbazolide anion.

-

Addition of Alkylating Agent : Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions : Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up : After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification : Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel.[7]

Caption: General workflow for the synthesis of this compound.

Characterization and Validation

To confirm the identity, purity, and structure of the synthesized this compound, a suite of analytical techniques is employed. Each method provides a piece of self-validating evidence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms. The presence of signals corresponding to the benzyl group and the specific substitution pattern on the carbazole core validates the successful synthesis.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, which should match the calculated value for the molecular formula C₁₉H₁₄BrN.[2] This confirms the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups present in the molecule. The spectrum will show characteristic peaks for aromatic C-H and C=C stretching.

-

Gas Chromatography (GC) : GC is employed to assess the purity of the final compound, with results typically expected to be ≥98%.[3][5]

Applications and Future Directions

While specific studies on this compound are emerging, the broader class of functionalized carbazoles has demonstrated significant potential in several high-technology and biomedical fields.

Organic Electronics

Carbazole derivatives are renowned for their charge-transport properties and are frequently used as building blocks for materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5][9] The this compound scaffold can serve as a key intermediate for creating:

-

Hole-Transport Materials : The carbazole core is an excellent hole-transporting moiety.

-

Host Materials for Phosphorescent OLEDs : The high triplet energy of the carbazole unit makes it suitable as a host for phosphorescent emitters.

-

Donor Materials in Solar Cells : The bromine atom allows for the attachment of other conjugated systems via cross-coupling reactions (e.g., Suzuki, Stille) to tune the electronic properties for photovoltaic applications.[5]

Pharmaceutical and Medicinal Chemistry

The carbazole nucleus is a recognized pharmacophore present in many biologically active compounds, exhibiting a wide range of activities including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][10] The N-benzyl substitution can enhance binding to biological targets.[1] This compound could serve as a precursor for synthesizing novel therapeutic agents.[5][8]

References

-

This compound . Acros Pharmatech. Available from: [Link]

-

CID 139078873 | C38H30N2 . PubChem, National Institutes of Health. Available from: [Link]

-

9-Benzyl-3-bromo-9H-carbazole . ResearchGate. Available from: [Link]

-

9-Benzyl-3-bromo-9H-carbazole . PubMed Central, National Institutes of Health. Available from: [Link]

-

The synthesis of 9-benzyl-9H-carbazole (BzCz) . ResearchGate. Available from: [Link]

-

9-Benzyl-3-bromo-9H-carbazole . PubMed, National Institutes of Health. Available from: [Link]

-

A review on the biological potentials of carbazole and its derived products . SpringerLink. Available from: [Link]

-

CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES . International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

-

Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition . ACG Publications. Available from: [Link]

-

9-Benzyl-9H-carbazole . ResearchGate. Available from: [Link]

Sources

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. acgpubs.org [acgpubs.org]

- 3. labproinc.com [labproinc.com]

- 4. This compound [acrospharmatech.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-Benzyl-3-bromo-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. ijrpc.com [ijrpc.com]

Navigating the Synthesis and Properties of 9-Benzyl-2-bromo-9H-carbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 9-benzyl-2-bromo-9H-carbazole, a heterocyclic aromatic compound of interest in materials science and pharmaceutical research. We will delve into its physical properties, a representative synthetic protocol, and the rationale behind the experimental design, alongside a discussion of its thermal stability and potential applications.

Core Physical and Thermal Properties

This compound is a white solid at room temperature.[1] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₄BrN | [1] |

| Molecular Weight | 336.23 g/mol | [1] |

| Melting Point | 133-137 °C | [2] |

| Boiling Point | Not available (likely decomposes) | N/A |

| CAS Number | 1401863-51-1 | [1] |

It is important to note that a boiling point for this compound is not reported in the literature. This is common for complex organic molecules which tend to decompose at elevated temperatures under atmospheric pressure. Instead, a more relevant parameter for this class of compounds is its thermal stability. Carbazole derivatives are generally known for their high thermal stability due to the rigid, fused aromatic ring system. This stability is a key attribute for their application in organic electronics, such as Organic Light Emitting Diodes (OLEDs), where materials are subjected to thermal stress during fabrication and operation.

Synthesis of this compound: A Methodological Deep Dive

The most common and effective method for this transformation is the N-alkylation of 2-bromo-9H-carbazole with benzyl bromide in the presence of a base.

Experimental Workflow: A Representative Protocol

The following protocol is a representative procedure adapted from the synthesis of analogous N-alkylated carbazoles.

Step-by-Step Methodology:

-

Preparation: To a solution of 2-bromo-9H-carbazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base.

-

Addition of Reagents: Benzyl bromide is then added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 60-80 °C) to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: The N-H proton of the carbazole is weakly acidic. A base is required to deprotonate the nitrogen, forming the carbazolide anion, which then acts as a nucleophile. Common bases for this reaction include potassium carbonate (K₂CO₃), a mild and inexpensive base, or a stronger base like sodium hydride (NaH) for faster reaction times, although NaH requires more stringent anhydrous conditions.

-

Choice of Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen because it can dissolve the carbazole starting material and the ionic intermediate, while not participating in the reaction itself.

-

Reaction Temperature: The reaction can often proceed at room temperature, but gentle heating can increase the reaction rate without promoting significant side reactions.

-

Purification Method: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any potential byproducts. Recrystallization is an alternative or subsequent purification step to obtain highly pure crystalline material.

Structural Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the carbazole and benzyl moieties, as well as a singlet for the benzylic methylene (-CH₂-) protons. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display a unique signal for each carbon atom in a different chemical environment, confirming the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (336.23 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Note: While specific, publicly available NMR and mass spectra for this compound are not readily found, the expected spectral data can be reliably predicted based on the known spectra of closely related compounds such as 9-benzyl-9H-carbazole and various bromo-carbazoles.[4][5][6][7][8][9][10]

Potential Applications in Research and Development

Carbazole derivatives are a cornerstone in the development of advanced materials and potential therapeutic agents. The unique structure of this compound, featuring a hole-transporting carbazole core, a bulky benzyl group, and a reactive bromine atom, makes it a versatile building block.

-

Materials Science: The carbazole moiety is well-known for its excellent hole-transporting properties and high thermal stability, making it a key component in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.[11] The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of more complex and tailored materials.

-

Drug Development: The carbazole scaffold is present in a number of naturally occurring and synthetic compounds with a wide range of biological activities. N-alkylated carbazoles have been investigated for their potential pharmaceutical properties. The bromo- and benzyl-substituents on the carbazole core can be modified to tune the compound's lipophilicity, steric profile, and electronic properties, which can in turn influence its biological activity and pharmacokinetic profile.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in both materials science and medicinal chemistry. Its synthesis, based on the well-established N-alkylation of carbazoles, is straightforward and allows for the production of a high-purity material. The combination of a thermally stable carbazole core with the synthetic versatility offered by the bromine substituent makes this compound a compelling platform for the development of next-generation organic materials and novel therapeutic agents. Further research into the specific properties and applications of this and related compounds is warranted to fully unlock their potential.

References

- This reference is not available.

-

Acros Pharmatech. This compound. Available at: [Link]

-

Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763. Available at: [Link]

-

Uludağ, N., Ateş, M., Tercan, B., Ermiş, E., & Hökelek, T. (2010). 9-Benzyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1077. Available at: [Link]

-

ResearchGate. Figure S7. 1H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). Available at: [Link]

-

Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Uludağ, N., Ateş, M., Tercan, B., Ermiş, E., & Hökelek, T. (2010). 9-Benzyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1077. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Supporting Information for Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Available at: [Link]

-

SpectraBase. 9-benzylcarbazole - 13C NMR. Available at: [Link]

-

NIST. Carbazole. In NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. This compound [acrospharmatech.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. 9-Benzyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 3-Bromo-9H-carbazole(1592-95-6) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. ossila.com [ossila.com]

An In-depth Technical Guide to the Solubility Profile of 9-benzyl-2-bromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 9-benzyl-2-bromo-9H-carbazole. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a detailed exploration of its relevant physicochemical properties, the critical importance of its solubility in key applications, and a robust experimental protocol for its empirical determination. By synthesizing foundational principles of solubility with actionable methodologies, this document serves as an essential resource for researchers in organic electronics and drug discovery.

Introduction: The Significance of this compound and Its Solubility

This compound is a carbazole derivative of significant interest in the fields of organic electronics and medicinal chemistry. The carbazole core provides a rigid, planar structure with valuable electronic and photophysical properties, making it a foundational building block for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strategic placement of the benzyl and bromo substituents allows for the fine-tuning of these properties, including solubility, which is a critical determinant of a compound's utility.

In materials science, the solubility of this compound directly impacts its processability for creating thin films and other layered structures essential for electronic devices. For drug development professionals, understanding the solubility of carbazole derivatives is paramount, as it profoundly influences bioavailability, formulation, and the reliability of in vitro testing results. Poor solubility can be a significant impediment, leading to challenges in absorption and distribution in biological systems.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing researchers with the necessary tools to generate reliable and reproducible data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The key characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄BrN | |

| Molecular Weight | 336.23 g/mol | |

| Appearance | White Solid | |

| Melting Point | 135 °C | |

| XLogP3-AA | 6 |

The large, nonpolar carbazole core, coupled with the benzyl group, suggests that this compound is likely to be poorly soluble in aqueous solutions and more soluble in organic solvents. The high calculated XLogP3-AA value of 6 further indicates a lipophilic nature. Qualitative insights can be drawn from related compounds; for instance, the synthesis of the isomer 9-benzyl-3-bromo-9H-carbazole involves its dissolution in a mixture of chloroform and ethanol, suggesting solubility in these or similar organic solvents.

Methodologies for Solubility Determination: A Technical Overview

The solubility of a compound can be assessed through two primary approaches: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This method measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in the early stages of drug discovery for rapid screening.

-

Thermodynamic (or Equilibrium) Solubility: This is considered the "gold standard" and measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. This method provides a more accurate representation of a compound's true solubility and is crucial for lead optimization and formulation development.

Given the importance of obtaining precise and reliable data for research and development, this guide will focus on the thermodynamic shake-flask method.

Experimental Protocol: Thermodynamic Solubility Determination of this compound via the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade, e.g., DMSO, DMF, THF, Dichloromethane, Ethyl Acetate, Ethanol)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Spectroscopic Characterization of 9-benzyl-2-bromo-9H-carbazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 9-benzyl-2-bromo-9H-carbazole, a key intermediate in the development of advanced materials and pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

The carbazole scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its unique electronic and photophysical properties. The introduction of a benzyl group at the 9-position and a bromine atom at the 2-position modulates these properties, making this compound a versatile building block. Accurate and comprehensive spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior in subsequent applications. This guide provides a detailed examination of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at a specific frequency. This resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid overwhelming the spectrum with solvent signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles and data from structurally similar compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.10 | d | 1H | H-4 |

| ~ 8.05 | d | 1H | H-5 |

| ~ 7.60 | d | 1H | H-1 |

| ~ 7.50 | dd | 1H | H-3 |

| ~ 7.45 - 7.20 | m | 7H | H-6, H-7, H-8 & Benzyl Ar-H |

| ~ 5.50 | s | 2H | N-CH₂ |

Interpretation:

-

The downfield signals at ~8.10 and ~8.05 ppm are characteristic of the protons in the deshielded environment of the carbazole ring system.

-

The presence of the bromine atom at the 2-position influences the chemical shifts of the adjacent protons (H-1 and H-3).

-

The multiplet between 7.45 and 7.20 ppm corresponds to the remaining protons on the carbazole core and the five protons of the benzyl group.

-

The singlet at ~5.50 ppm is a key indicator of the benzylic methylene protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data provides further confirmation of the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | C-4a |

| ~ 138 | C-8a |

| ~ 137 | Benzyl C-ipso |

| ~ 128 - 126 | Benzyl Ar-C & Carbazole Ar-C |

| ~ 123 | C-4 |

| ~ 122 | C-5 |

| ~ 121 | C-1 |

| ~ 120 | C-3 |

| ~ 115 | C-2 (C-Br) |

| ~ 110 | C-8 |

| ~ 109 | C-4b |

| ~ 47 | N-CH₂ |

Interpretation:

-

The signals in the aromatic region (109-140 ppm) correspond to the twelve carbons of the carbazole ring and the six carbons of the benzyl group.

-

The carbon bearing the bromine atom (C-2) is expected to be shifted to approximately 115 ppm.

-

The signal at ~47 ppm is characteristic of the benzylic methylene carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule.

Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations include stretching and bending modes. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a molecular fingerprint.

Experimental Protocol for IR Analysis

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.

Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for background correction.

Predicted IR Absorption Spectrum

The predicted IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₂) |

| 1600-1450 | C=C stretch | Aromatic |

| ~ 1330 | C-N stretch | Aryl amine |

| ~ 1230 | C-H in-plane bend | Aromatic |

| ~ 1050 | C-Br stretch | Aryl bromide |

| 850-750 | C-H out-of-plane bend | Aromatic |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the carbazole and benzyl moieties.

-

The characteristic aromatic C=C stretching bands are expected in the 1600-1450 cm⁻¹ region.

-

A key diagnostic peak is the C-Br stretching vibration, which is anticipated to appear around 1050 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized. The resulting ions are then separated according to their m/z ratio by an analyzer and detected. The output is a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum

For this compound (C₁₉H₁₄BrN), the following key signals are predicted in the mass spectrum:

| m/z | Assignment |

| 335/337 | [M]⁺ (Molecular ion peak) |

| 256 | [M - Br]⁺ |

| 244 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

The molecular ion peak [M]⁺ will appear as a pair of peaks at m/z 335 and 337 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

The fragment at m/z 256 corresponds to the loss of the bromine atom.

-

The peak at m/z 244 represents the loss of the benzyl group.

-

A prominent peak at m/z 91 is indicative of the stable tropylium ion, a common fragment from benzyl groups.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic characterization of this compound. The predicted data presented in this guide, based on fundamental spectroscopic principles and comparison with related structures, offers a robust framework for the identification and quality assessment of this important chemical entity. Researchers and scientists can leverage this information to confidently advance their work in drug discovery and materials science.

References

- General Principles of NMR Spectroscopy: For a foundational understanding of NMR, refer to "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle. This text provides a comprehensive overview of the theory and application of NMR. (A specific URL is not provided as this is a widely available textbook).

- Infrared Spectroscopy of Organic Molecules: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A specific URL is not provided as this is a widely available textbook).

- Mass Spectrometry Fundamentals: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (A specific URL is not provided as this is a widely available textbook).

-

Spectroscopic Data of Carbazole Derivatives: While a direct match was not found, numerous publications on the synthesis and characterization of substituted carbazoles can be found in journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron. These articles provide valuable comparative data. An example can be found at: [Link].

-

Chemical Supplier Information for this compound: Basic properties and safety information can often be found on the websites of chemical suppliers. An example product page can be found at: [Link].[1][2]

Sources

A Comprehensive Technical Guide to the Safe Handling of 9-benzyl-2-bromo-9H-carbazole

This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for 9-benzyl-2-bromo-9H-carbazole. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information herein is synthesized from available safety data sheets, related chemical profiles, and established principles of laboratory safety.

Compound Identification and Properties

This compound is a solid, white crystalline powder.[1] Its chemical structure features a carbazole core, which is a common motif in pharmacologically active compounds and functional organic materials. The addition of a benzyl group at the 9-position and a bromine atom at the 2-position modifies its physicochemical properties.

A clear understanding of these properties is fundamental to its safe handling. While comprehensive experimental data for this specific molecule is not widely available, we can summarize its known characteristics.

| Property | Value | Source |

| Molecular Formula | C19H14BrN | [1] |

| Molecular Weight | 336.23 g/mol | [1] |

| CAS Number | 1401863-51-1 | [1][2] |

| Physical State | Solid | [1] |

| Appearance | White | [1] |

| Melting Point | 135 °C | [1] |

| Purity | Min. 98.0% | [1] |

Hazard Assessment: An Evidence-Based Approach

A critical aspect of working with any chemical is a thorough understanding of its potential hazards. For this compound, the available Safety Data Sheets (SDS) present a mixed and incomplete picture. One supplier classifies the compound as "Not a hazardous substance or mixture" under GHS regulations.[2] However, it is crucial to recognize that for many research chemicals, toxicological data is often limited. A recurring statement in the available documentation is "No data available" for acute toxicity, skin irritation, carcinogenicity, and other critical endpoints.[3][4]

Given this lack of specific data, a precautionary approach is warranted. We must infer potential hazards from related carbazole derivatives to ensure a robust safety protocol. For instance, the parent compound, 9H-Carbazole, is suspected of causing cancer (Carcinogenicity Category 2) and is known to cause skin and eye irritation.[5][6] Other brominated carbazole derivatives are also classified as skin and eye irritants.[7][8]

Potential Hazards (Inferred):

-

Skin and Eye Irritation: Based on data for related compounds, direct contact may cause irritation.[6][9][10]

-

Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[6][10]

-

Unknown Chronic Effects: Due to the absence of long-term exposure data, chronic effects, including potential carcinogenicity, cannot be ruled out.[3][11]

In the event of a fire, hazardous decomposition products may be released, including carbon monoxide, nitrogen oxides, and hydrogen bromide.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A self-validating safety protocol begins with the correct selection and use of PPE. The choice of PPE should be based on a conservative risk assessment that assumes the compound is hazardous in the absence of complete data.

Mandatory PPE Workflow

Caption: PPE selection workflow for handling this compound.

Safe Handling and Experimental Protocols

Adherence to a strict handling protocol is essential to minimize exposure and ensure experimental integrity.

General Handling Precautions:

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer, a chemical fume hood is mandatory.[9][10]

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][9]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[10]

Step-by-Step Weighing and Solution Preparation Protocol:

-

Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Ensure all necessary equipment (spatulas, weigh boats, vials, solvent) is present.

-

PPE Donning: Put on all required PPE as outlined in the diagram above.

-